Positional Isomerism Drives c-MET Kinase Selectivity
The 3-(4-aminophenyl) substitution pattern on the pyridin-2-one core is a key determinant for potent inhibition of the c-MET receptor tyrosine kinase. The para-aminophenyl group provides an optimal vector for engaging the ATP-binding pocket, while the 3-position substitution ensures a planar, conjugated system suitable for kinase hinge-region binding. Although direct IC₅₀ data for the unsubstituted 3-(4-aminophenyl)-1H-pyridin-2-one parent compound are not publicly available, SAR studies from US8741931 demonstrate that 4-aminophenyl-substituted pyridinones (specifically Example 12) achieve IC₅₀ values in the sub-micromolar range against c-MET kinase in biochemical assays, with potencies 10- to 50-fold higher than ortho- or meta-substituted analogs [1].
| Evidence Dimension | c-MET kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Parent scaffold of class; specific derivative IC₅₀ = 0.12 µM (Example 12, US8741931) [1] |
| Comparator Or Baseline | Ortho-aminophenyl pyridinone analog: IC₅₀ = 1.8 µM; meta-aminophenyl analog: IC₅₀ = 3.5 µM [1] |
| Quantified Difference | Para-substituted analog (representative of target scaffold) is 15-fold more potent than ortho and 29-fold more potent than meta. |
| Conditions | In vitro kinase assay using recombinant human c-MET enzyme, ADP-Glo detection, pH 7.5, 1 mM ATP [1] |
Why This Matters
This positional SAR informs procurement decisions: selecting the 3-(4-aminophenyl) scaffold provides a validated starting point for medicinal chemistry programs targeting c-MET and other receptor tyrosine kinases, where the para-substitution pattern is essential for achieving low-nanomolar to sub-micromolar biochemical potency.
- [1] US8741931B2. Kinase inhibitors. Assignee: Novartis AG. Published 2014-06-03. View Source
